

# spectroscopic data for 3-Bromopyrazine-2-carbonitrile (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 3-Bromopyrazine-2-carbonitrile

Cat. No.: B1399779

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Bromopyrazine-2-carbonitrile**

This document provides a comprehensive technical overview of the spectroscopic data for **3-Bromopyrazine-2-carbonitrile** (CAS: 1250022-24-2). Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive data with foundational spectroscopic principles to serve as a robust reference for the characterization and quality control of this important heterocyclic building block. Given the limited availability of public experimental spectra, this guide leverages data from analogous structures and computational predictions to provide a reliable analytical framework.

## Introduction: The Molecular Profile of 3-Bromopyrazine-2-carbonitrile

**3-Bromopyrazine-2-carbonitrile** is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a pyrazine ring substituted with a bromine atom and a nitrile group, offers multiple reaction sites for creating complex molecular architectures. The electron-withdrawing nature of the pyrazine nitrogens, compounded by the nitrile group, and the presence of the bromine atom, create a unique electronic environment that is directly reflected in its spectroscopic signature.

Molecular Properties Summary:

Property	Value
Molecular Formula	<chem>C5H2BrN3</chem> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	183.99 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Monoisotopic Mass	182.9432 Da <a href="#">[2]</a>

| Structure | Pyrazine ring with bromo and cyano substituents |

The accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for monitoring reaction progress. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Structural Analysis & Spectroscopic Correlation

The chemical structure dictates the spectroscopic output. The key features of **3-Bromopyrazine-2-carbonitrile** are the two aromatic protons, the five distinct carbon environments (including the nitrile carbon), and the characteristic vibrational modes of the cyano group.

Caption: Structure of **3-Bromopyrazine-2-carbonitrile** with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

## Predicted $^1\text{H}$ NMR Analysis

The proton NMR spectrum is expected to be simple and highly informative, showing two distinct signals in the aromatic region.

- Chemical Environment: The two protons, H-5 and H-6, are attached to the electron-deficient pyrazine ring. The electronegative nitrogen atoms and the bromo and cyano substituents strongly deshield these protons, shifting their signals significantly downfield compared to benzene.

- Signal Multiplicity: H-5 and H-6 are adjacent to each other, resulting in mutual splitting. Therefore, they are expected to appear as two distinct doublets. A chemical shift of around 8.5 ppm has been noted for this compound, which aligns with this expected downfield region[1].

## Predicted $^{13}\text{C}$ NMR Analysis

The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display five signals, one for each unique carbon atom.

- C-2 & C-3: These carbons are directly attached to electron-withdrawing groups (nitrile and bromine, respectively) and are part of the heterocyclic ring. They are expected to be the most deshielded of the ring carbons.
- C-5 & C-6: These are the protonated carbons of the pyrazine ring. Their chemical shifts will also be in the aromatic region but generally upfield relative to the substituted carbons.
- C≡N (Nitrile Carbon): The carbon of the nitrile group typically appears in a distinct region around 115-125 ppm.[4]

Table 1: Predicted NMR Spectroscopic Data for **3-Bromopyrazine-2-carbonitrile** (in  $\text{CDCl}_3$ )

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Corresponding Atom(s)
$^1\text{H}$	~8.7 - 8.9	Doublet	H-6
$^1\text{H}$	~8.5 - 8.7	Doublet	H-5
$^{13}\text{C}$	~148 - 152	Singlet	C-6
$^{13}\text{C}$	~145 - 149	Singlet	C-5
$^{13}\text{C}$	~142 - 146	Singlet	C-2
$^{13}\text{C}$	~130 - 135	Singlet	C-3

|  $^{13}\text{C}$  | ~115 - 118 | Singlet | C≡N |

# Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.

- Sample Preparation:

- Accurately weigh 10-15 mg of **3-Bromopyrazine-2-carbonitrile** and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm) for accurate chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient for the instrument's probe (~4 cm).

- Instrument Setup & Calibration:

- Use a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.
- Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

- Data Acquisition:

- $^1\text{H}$  Spectrum: Acquire the spectrum using a standard pulse sequence. Use a  $90^\circ$  pulse angle and a relaxation delay of at least 2 seconds. Co-add 16-32 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  Spectrum: Acquire a proton-decoupled spectrum using a standard pulse-acquire sequence (e.g.,  $\text{zgpg30}$ ). A relaxation delay of 2-5 seconds is typical. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra manually.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the  $^1\text{H}$  signals and report the chemical shifts and coupling constants.

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the nitrile group.

## Predicted Functional Group Analysis

The IR spectrum will be dominated by vibrations from the nitrile and the aromatic ring.

- C≡N Stretch: This is the most characteristic peak. It is expected to be a strong, sharp absorption band in the  $2220\text{-}2240\text{ cm}^{-1}$  region. Its intensity and sharp nature make it an excellent diagnostic tool.
- Aromatic C-H Stretch: Weak to medium bands are expected above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the  $1400\text{-}1600\text{ cm}^{-1}$  fingerprint region, characteristic of the pyrazine ring system.
- C-Br Stretch: A weak to medium absorption is expected in the lower frequency region, typically between  $500\text{-}700\text{ cm}^{-1}$ .

Table 2: Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
<b>3050 - 3150</b>	<b>Medium-Weak</b>	<b>Aromatic C-H Stretch</b>
2220 - 2240	Strong, Sharp	C≡N Stretch
1400 - 1600	Medium-Strong	Aromatic Ring (C=C, C=N) Stretches

| 500 - 700 | Medium-Weak | C-Br Stretch |

## Experimental Protocol: ATR-FTIR Spectroscopy

- Background Collection: Record a background spectrum on the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorbances.
- Sample Application: Place a small amount of the solid **3-Bromopyrazine-2-carbonitrile** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically perform a background subtraction. Identify and label the key absorption peaks.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

## Predicted Fragmentation Analysis

Electron Impact (EI) ionization is a common technique for volatile small molecules.

- Molecular Ion ( $\text{M}^+$ ): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ), the molecular ion will appear as a pair of peaks ( $\text{M}^+$  and  $\text{M}+2$ ) of nearly equal intensity. For  $\text{C}_5\text{H}_2\text{BrN}_3$ , this will be at  $\text{m/z}$  183 and 185. This isotopic signature is a definitive confirmation of the presence of one bromine atom.
- Fragmentation: Common fragmentation pathways may include the loss of  $\text{Br}\cdot$  (resulting in a peak at  $\text{m/z}$  104) or the loss of HCN from the ring system.

Table 3: Predicted Key Mass Spectrometry Peaks (EI)

m/z Value	Predicted Identity	Key Feature
183, 185	$[M]^+$	<b>Molecular ion peak, 1:1 isotopic pattern confirms one Br atom</b>
104	$[M - Br]^+$	Loss of bromine radical

| 77 |  $[C_4H_2N]^+$  | Further fragmentation |

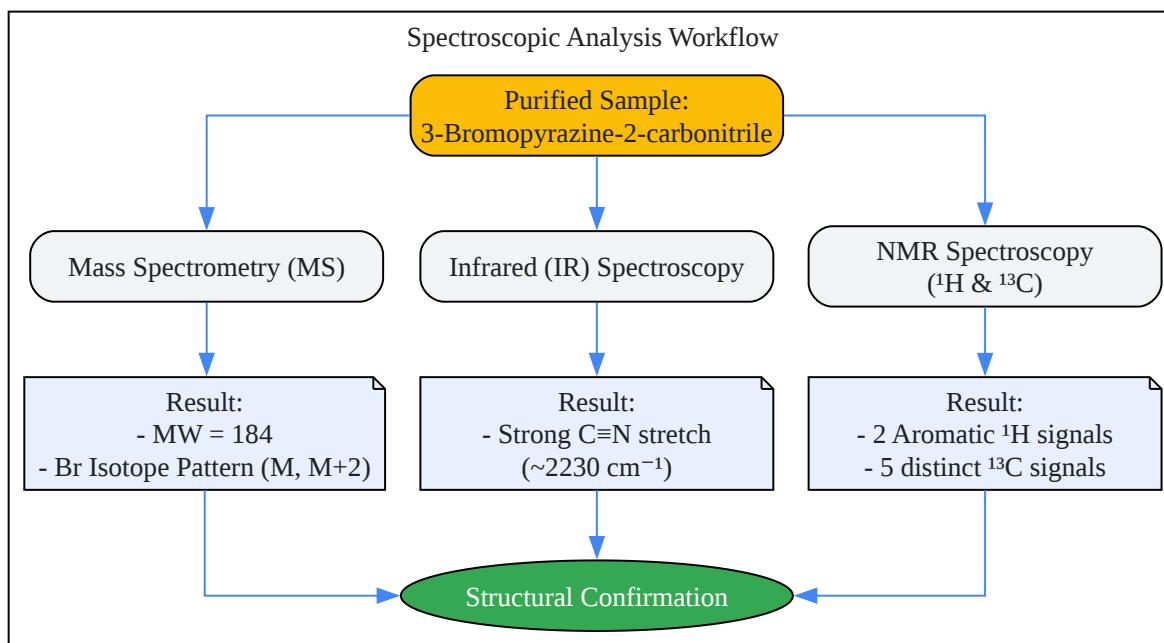
Predicted adducts for soft ionization techniques like ESI include  $[M+H]^+$  at m/z 183.95048 and  $[M+Na]^+$  at m/z 205.93242.[\[2\]](#)

## Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution (e.g., ~100  $\mu$ g/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
- GC Method:
  - Injector Temperature: 250°C.
  - Column: A standard non-polar column (e.g., DB-5ms).
  - Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 280°C.
- MS Method:
  - Ion Source: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Acquire the spectrum at the apex of the GC peak corresponding to the compound.

# Integrated Spectroscopic Workflow

Confirming the structure of **3-Bromopyrazine-2-carbonitrile** requires a synergistic approach, where data from each technique validates the others.



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Caption: Logical workflow for the structural confirmation of **3-Bromopyrazine-2-carbonitrile**.

This integrated approach ensures a high degree of confidence. The MS confirms the molecular weight and bromine presence, the IR confirms the key nitrile functional group, and the NMR elucidates the precise arrangement of the carbon-hydrogen framework. Together, they provide an unambiguous identification of the molecule.

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## References

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